Linarin
Overview
Description
Linarin is a glycosylated flavonoid, specifically a flavone glycoside, that has been identified in various plant species such as Cirsium, Micromeria, and Buddleja . It is known for its potential therapeutic attributes, particularly in the treatment of central nervous system disorders, and has shown promising sleep-enhancing and sedative effects .
Scientific Research Applications
Linarin has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying glycosylated flavonoids.
Biology: Investigated for its role in plant defense mechanisms.
Industry: Utilized in the development of dietary supplements due to its health benefits.
Mechanism of Action
Target of Action
Linarin, a bioactive flavone glycoside, has been found to interact with several targets. One of the primary targets of this compound is the acetylcholinesterase (AChE) enzyme . AChE plays a crucial role in the central nervous system, where it breaks down the neurotransmitter acetylcholine. By inhibiting AChE, this compound can enhance the effects of acetylcholine, which may explain its reported sleep-enhancing and sedative effects . Additionally, this compound has been found to bind strongly to the sulfonylurea receptor-1 (SUR1) , which is involved in the regulation of insulin secretion.
Mode of Action
This compound interacts with its targets primarily through inhibition . For instance, it inhibits AChE, thereby increasing the concentration of acetylcholine in the synaptic cleft and enhancing cholinergic transmission .
Biochemical Pathways
This compound affects several biochemical pathways. It has been found to undergo ring fission metabolism in intestinal flora, with hydrolysis, demethylation, glucuronidation, sulfation, glycosylation, methylation, and ring cleavage being the major metabolic pathways . Furthermore, this compound has been found to regulate the RANK/RANKL/OPG pathway , which is involved in bone formation and osteoblast proliferation .
Pharmacokinetics
The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME). After oral administration, this compound is absorbed and undergoes extensive metabolism, including hydrolysis, demethylation, glucuronidation, sulfation, glycosylation, methylation, and ring cleavage . The metabolites are then distributed throughout the body, including the liver
Result of Action
The molecular and cellular effects of this compound’s action are diverse. It has been found to have remedial effects on central nervous system disorders, with notable sleep-enhancing and sedative effects . It also exhibits anti-osteoblast proliferation and differentiation effects, thus influencing bone formation . Furthermore, this compound has been found to reduce oxidative stress and inflammation, and modulate the RANK/RANKL/OPG pathway, thereby protecting against conditions such as osteoporosis .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of certain enzymes in the intestinal flora can affect the metabolism of this compound, thereby influencing its bioavailability . Additionally, the presence of other compounds, such as piperine, can enhance the oral absorption of this compound by inhibiting P-glycoprotein mediated cellular efflux during the intestinal absorption and likely simultaneously by inhibiting the metabolism of this compound .
Future Directions
Biochemical Analysis
Biochemical Properties
Linarin plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, this compound has been shown to inhibit acetylcholinesterase and aldose reductase, which are crucial enzymes in the nervous system and glucose metabolism, respectively . Additionally, this compound exhibits binding interactions with proteins involved in inflammatory pathways, thereby exerting its anti-inflammatory effects .
Cellular Effects
This compound influences various cellular processes and functions. It has been observed to modulate cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation at the cellular level . Moreover, this compound has neuroprotective effects, which are attributed to its ability to modulate signaling pathways involved in neuronal survival and apoptosis .
Molecular Mechanism
The molecular mechanism of this compound involves several binding interactions with biomolecules. This compound binds to and inhibits acetylcholinesterase, leading to increased levels of acetylcholine in the nervous system . This action is beneficial in conditions such as Alzheimer’s disease. Additionally, this compound inhibits aldose reductase, which plays a role in diabetic complications . This compound also modulates gene expression by interacting with transcription factors and signaling molecules involved in inflammatory and apoptotic pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. This compound is relatively stable, but it undergoes degradation under certain conditions. Long-term studies have shown that this compound can maintain its anti-inflammatory and neuroprotective effects over extended periods . Its stability and efficacy can be influenced by factors such as pH, temperature, and exposure to light .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low to moderate doses, this compound exhibits beneficial effects such as anti-inflammatory and neuroprotective activities . At high doses, this compound can cause toxic effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the beneficial effects plateau at certain dosages, and further increases in dosage lead to adverse effects .
Metabolic Pathways
This compound is involved in several metabolic pathways. It undergoes hydrolysis, demethylation, glucuronidation, sulfation, glycosylation, methylation, and ring cleavage . Enzymes such as cytochrome P450s and glucuronosyltransferases play a role in the metabolism of this compound . These metabolic processes influence the bioavailability and efficacy of this compound in the body .
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. It interacts with transporters and binding proteins that facilitate its uptake and distribution . This compound’s localization and accumulation in specific tissues, such as the liver and brain, are crucial for its pharmacological effects . The transport and distribution of this compound are influenced by factors such as its chemical structure and the presence of transport proteins .
Subcellular Localization
This compound’s subcellular localization plays a significant role in its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications . For instance, this compound can localize to the mitochondria, where it exerts its neuroprotective effects by modulating mitochondrial function and preventing apoptosis . The subcellular localization of this compound is essential for its therapeutic efficacy and specificity .
Preparation Methods
Synthetic Routes and Reaction Conditions
Linarin can be synthesized through various methods. One common approach involves the extraction from plant sources such as Chrysanthemum indicum L. The extraction process typically involves the use of solvents like methanol or ethanol, followed by purification using techniques such as high-performance liquid chromatography (HPLC) .
Industrial Production Methods
In an industrial setting, this compound can be purified from plant extracts using macroporous resin enrichment followed by preparative HPLC separation. This method ensures a high purity of the compound, making it suitable for further applications .
Chemical Reactions Analysis
Types of Reactions
Linarin undergoes several types of chemical reactions, including hydrolysis, demethylation, glucuronidation, sulfation, glycosylation, methylation, and ring cleavage . These reactions are essential for its metabolism and bioavailability.
Common Reagents and Conditions
Hydrolysis: Typically involves acidic or enzymatic conditions.
Demethylation: Often carried out using oxidative agents.
Glucuronidation and Sulfation: Enzymatic reactions facilitated by specific transferases.
Glycosylation: Enzymatic addition of sugar moieties.
Methylation: Catalyzed by methyltransferases.
Ring Cleavage: Can occur under oxidative conditions.
Major Products Formed
The major products formed from these reactions include acacetin, apigenin, and p-hydroxy benzaldehyde .
Comparison with Similar Compounds
Linarin is often compared with other glycosylated flavonoids such as pectothis compound and acacetin-7-O-rutinoside. While these compounds share similar structural features, this compound is unique in its potent acetylcholinesterase inhibitory activity and its ability to enhance sleep and sedation .
Similar Compounds
Pectothis compound: Another glycosylated flavonoid with anti-inflammatory properties.
Acacetin-7-O-rutinoside: Known for its antioxidant activities.
Properties
IUPAC Name |
5-hydroxy-2-(4-methoxyphenyl)-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H32O14/c1-11-21(31)23(33)25(35)27(39-11)38-10-19-22(32)24(34)26(36)28(42-19)40-14-7-15(29)20-16(30)9-17(41-18(20)8-14)12-3-5-13(37-2)6-4-12/h3-9,11,19,21-29,31-36H,10H2,1-2H3/t11-,19+,21-,22+,23+,24-,25+,26+,27+,28+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFVGIJBUXMQFOF-PJOVQGMDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=CC(=C4C(=C3)OC(=CC4=O)C5=CC=C(C=C5)OC)O)O)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=CC(=C4C(=C3)OC(=CC4=O)C5=CC=C(C=C5)OC)O)O)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H32O14 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40197382 | |
Record name | Linarin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40197382 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
592.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
480-36-4 | |
Record name | Linarin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=480-36-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Linarin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000480364 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Linarin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40197382 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 7-[[6-O-(6-deoxy-α-L-mannopyranosyl)-β-D-glucopyranosyl]oxy]-5-hydroxy-2-(4-methoxyphenyl)-4H-benzopyran-4-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.862 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | LINARIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HBH2I685IU | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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